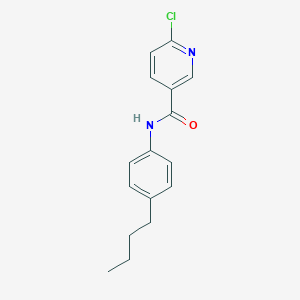

N-(4-butylphenyl)-6-chloronicotinamide

Descripción

N-(4-butylphenyl)-6-chloronicotinamide is a synthetic nicotinamide derivative characterized by a 6-chloropyridine-3-carboxamide core linked to a 4-butylphenyl substituent via an amide bond.

Propiedades

Fórmula molecular |

C16H17ClN2O |

|---|---|

Peso molecular |

288.77 g/mol |

Nombre IUPAC |

N-(4-butylphenyl)-6-chloropyridine-3-carboxamide |

InChI |

InChI=1S/C16H17ClN2O/c1-2-3-4-12-5-8-14(9-6-12)19-16(20)13-7-10-15(17)18-11-13/h5-11H,2-4H2,1H3,(H,19,20) |

Clave InChI |

NVTFYUKHBMLKQP-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl |

SMILES canónico |

CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the 6-Chloronicotinamide Family

highlights derivatives of 6-chloronicotinamide synthesized with varied substituents, such as pyrazolines, oxazines, and thiazines. These compounds share the 6-chloronicotinamide backbone but differ in the attached functional groups. For example:

- 6-Chloro-{4-[(2E)-3-(Aryl)prop-2-enoyl]phenyl}pyridine-3-carboxamide: This precursor compound incorporates an α,β-unsaturated ketone moiety, enabling cyclization reactions to form heterocyclic derivatives.

- Pyrazoline derivatives : Synthesized via hydrazine condensation, these compounds exhibit enhanced antimicrobial activity compared to simpler nicotinamides.

Table 1: Antimicrobial Activity of Selected 6-Chloronicotinamide Derivatives

Key Insight: The antimicrobial potency of these derivatives correlates with electron-withdrawing substituents (e.g., -NO₂, -F) and extended conjugation, which may enhance target interaction. N-(4-butylphenyl)-6-chloronicotinamide, with its lipophilic 4-butyl group, could theoretically exhibit superior tissue penetration but requires empirical validation.

Thiazolidinone Derivatives with Shared Substituents

describes thiazolidinone derivatives (C1–C6) featuring 4-butylphenyl and chlorophenyl groups. Although structurally distinct from nicotinamides, these compounds provide insights into the safety profile of the 4-butylphenyl moiety:

- Genotoxicity: None of the thiazolidinones showed mutagenicity in E.

- Bioactivity: Thiazolidinones with thiophen-2-ylmethylidene substituents demonstrated broad-spectrum activity (e.g., anticonvulsant, anti-inflammatory), highlighting the role of aromatic substituents in modulating biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.